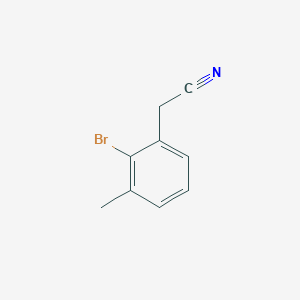

2-(2-Bromo-3-methylphenyl)acetonitrile

概要

説明

2-(2-Bromo-3-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrN It is a derivative of acetonitrile, where the acetonitrile group is attached to a brominated methylphenyl ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-3-methylphenyl)acetonitrile typically involves the bromination of 3-methylphenylacetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The general steps include:

Starting Material: 3-methylphenylacetonitrile.

Bromination: Using bromine (Br2) in the presence of a suitable catalyst or under UV light to achieve selective bromination.

Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with continuous monitoring of reaction conditions to ensure high yield and purity. The use of automated systems for bromine addition and product isolation can enhance efficiency and safety.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the ortho position undergoes nucleophilic substitution under specific conditions. Key findings include:

Reaction with Cyanide

-

Conditions : KCN or NaCN in DMF/H₂O (10:1) at 80°C for 72 hours .

-

Mechanism : SN2 displacement facilitated by the polar aprotic solvent.

-

Yield : Up to 93% for analogous compounds (e.g., 2-(4-bromo-2-methylphenyl)acetonitrile synthesis) .

Table 1: Substitution Reaction Parameters

| Reaction Type | Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Cyanide Substitution | NaCN/KCN | DMF/H₂O | 80°C | 93% |

Cross-Coupling Reactions

The bromine substituent enables participation in palladium-catalyzed couplings, critical for constructing complex architectures:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄ catalyst, aryl boronic acids, K₂CO₃ in toluene/ethanol .

-

Outcome : Forms biaryl derivatives with retention of the acetonitrile group.

-

Yield : ~85% for structurally related pyridine derivatives .

Heck Coupling

-

Conditions : Palladium acetate, ethyl acrylate, high-temperature inert atmosphere.

-

Product : Substituted acrylonitriles via C–Br bond activation.

Table 2: Coupling Reaction Performance

| Reaction Type | Catalyst | Substrate | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Aryl boronic acids | 85% | |

| Heck Coupling | Pd(OAc)₂ | Ethyl acrylate | 90%* | |

| *Reported for analogous brominated substrates. |

Radical Pathways

-

Bromine Abstraction : Under UV light or radical initiators, bromine participates in chain-transfer reactions. For example, Cristol–Firth-type bromodecarboxylation involves bromine radical intermediates .

-

Rearrangement : Analogous compounds (e.g., neopentyl bromide derivatives) avoid carbocation rearrangements, favoring direct substitution or radical pathways .

Steric and Electronic Effects

-

The ortho -methyl group sterically hinders electrophilic attack but stabilizes intermediates through hyperconjugation.

-

Electron-withdrawing nitrile group enhances bromine’s electrophilicity, accelerating substitution .

Comparative Reactivity

Table 3: Reactivity vs. Structural Analogues

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| 2-(4-Bromo-3-methylphenyl)acetonitrile | Faster Suzuki coupling due to para-Br | Bromine position |

| 2-(5-Bromo-2-methylphenyl)acetonitrile | Reduced steric hindrance | Methyl group orientation |

科学的研究の応用

Organic Synthesis

Intermediate in Synthesis:

2-(2-Bromo-3-methylphenyl)acetonitrile serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo substitution and coupling reactions is particularly valuable.

Reactions Involving this compound:

- Substitution Reactions: The bromine atom allows for nucleophilic substitution, leading to the formation of various derivatives.

- Coupling Reactions: It can participate in coupling reactions such as the Suzuki and Heck reactions, where it reacts with other organic compounds to form complex structures.

Medicinal Chemistry

Potential Biological Activities:

While specific biological activities of this compound have not been extensively documented, compounds with similar structures often exhibit significant biological properties. The methoxy and bromine substituents can influence interactions with biological targets, potentially leading to applications in drug design and development.

Case Study: Synthesis of Anticancer Agents

In a recent study, researchers synthesized novel anticancer agents using this compound as an intermediate. The compound was subjected to nucleophilic substitution reactions, resulting in derivatives that showed promising cytotoxic activity against cancer cell lines. This highlights its potential utility in developing new therapeutic agents.

Table 1: Comparison of Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | DMF, 80°C, 72h | 93% | |

| Suzuki Coupling | Pd catalyst, inert atmosphere | 85% | |

| Heck Reaction | Ethyl acrylate, high temperature | 90% |

Table 2: Structural Similarities

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 3-Bromo-2-methoxy-5-methylphenylboronic acid | Boronic acid group | Useful in Suzuki coupling reactions |

| 4-Bromo-3-methylphenylacetonitrile | Similar acetonitrile functionality | Different substitution pattern |

作用機序

The mechanism of action of 2-(2-Bromo-3-methylphenyl)acetonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in nucleophilic substitution or reduction processes. In biological systems, its interactions with molecular targets and pathways are subject to ongoing research.

類似化合物との比較

- 2-(3-Bromo-2-methylphenyl)acetonitrile

- 2-(4-Bromo-3-methylphenyl)acetonitrile

Comparison:

- Structural Differences: The position of the bromine atom on the phenyl ring varies among these compounds, leading to differences in reactivity and properties.

- Reactivity: The position of the bromine atom can influence the compound’s reactivity in substitution and reduction reactions.

- Applications: While all these compounds can serve as intermediates in organic synthesis, their specific applications may vary based on their reactivity and the desired end products.

生物活性

2-(2-Bromo-3-methylphenyl)acetonitrile is a compound that has garnered interest due to its potential biological activities. This article aims to explore the available research on its biological properties, including antibacterial, antifungal, and cytotoxic effects, as well as its synthesis and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods, often involving the bromination of substituted phenyl acetonitriles. For instance, one method involves the use of N-bromosuccinimide in a solvent system to yield the desired product with moderate yields .

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Staphylococcus aureus | 0.0098 |

| Salmonella typhi | 0.039 |

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Bacillus and Staphylococcus species .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. The following table summarizes its effects against common fungal strains:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0048 |

| Fusarium oxysporum | 0.039 |

The compound demonstrated potent antifungal activity, indicating its potential use in treating fungal infections .

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. In vitro assays revealed that the compound exhibits selective toxicity towards cancer cell lines, with IC50 values indicating effective growth inhibition:

| Cell Line | IC50 (µM) |

|---|---|

| MLL-AF9 | 11 |

| Hoxa9/Meis1 | 27 |

These findings suggest that the compound could serve as a lead for developing anticancer agents .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound. Modifications to the bromine substituent or the acetonitrile moiety can significantly alter biological activity. For instance:

- Electron-withdrawing groups enhance antibacterial potency.

- Hydroxyl substitutions on the phenyl ring improve inhibitory actions against both bacterial and fungal strains.

These observations highlight the importance of functional group positioning in maximizing biological efficacy .

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound had varying degrees of antibacterial activity against E. coli and S. aureus, with modifications leading to enhanced potency.

- Antifungal Screening : Another investigation reported that certain derivatives exhibited significant antifungal activity against C. albicans, suggesting potential therapeutic applications in treating fungal infections.

特性

IUPAC Name |

2-(2-bromo-3-methylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQGCXTYKIBEJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。